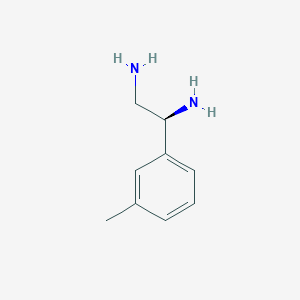
(1S)-1-(3-Methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1S)-1-(3-Methylphenyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1S)-1-(3-Methylphenyl)ethane-1,2-diamine is a chiral diamine compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by its unique structure, which includes a 3-methylphenyl group attached to an ethane backbone featuring two amino groups. Its molecular formula is C₉H₁₃N₂, with a molecular weight of approximately 151.21 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for several enzymes, potentially altering their activity and leading to various biological effects. For instance, it may inhibit monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
- Receptor Modulation : It can modulate receptor activities by acting as either an agonist or antagonist. This modulation can influence signal transduction pathways critical for cellular responses.
- Cellular Pathway Influence : The compound affects various cellular pathways, including those related to cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of this compound:
- Antiparasitic Activity : A study identified this compound as having moderate activity against Plasmodium falciparum, suggesting its potential as a lead compound for antimalarial drug development. The study emphasized the need for further structure-activity relationship (SAR) studies to enhance potency and selectivity .
- Neurotransmitter Modulation : Research indicated that this compound could inhibit MAO activity, leading to increased levels of neurotransmitters such as serotonin and dopamine. This effect may have implications for treating mood disorders.
- Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited low cytotoxicity against human hepatocytes (Hep G2 cells), indicating a favorable safety profile for further development .
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S)-1-(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
KSGIWSUMFUGARX-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@@H](CN)N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















